molecular formula C22H24N2O3S B102906 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- CAS No. 17362-05-9

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-

Cat. No. B102906
CAS RN: 17362-05-9
M. Wt: 396.5 g/mol
InChI Key: CBPYVXPFDNCXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The inhibition of this enzyme leads to the accumulation of DNA damage, which triggers the apoptotic pathway in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are still being studied. However, it has been found to exhibit low toxicity in normal cells, which makes it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is its low toxicity in normal cells. This makes it a potential candidate for the development of new anticancer drugs that are less toxic to normal cells. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

The future directions of research on 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are vast. One of the major directions is the development of new anticancer drugs based on this compound. The structure-activity relationship of this compound needs to be studied further to identify new derivatives with improved anticancer activity. Another direction is the development of new drugs for the treatment of oxidative stress-related diseases based on the antioxidant activity of this compound. The potential applications of this compound in materials science also need to be explored further.

Synthesis Methods

The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the reaction of 9,10-Anthracenedione with cyclohexylamine and 2-mercaptoethanol. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.

Scientific Research Applications

The potential applications of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- in scientific research are vast. One of the major applications of this compound is in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death. This makes it a potential candidate for the development of new anticancer drugs.

properties

CAS RN

17362-05-9

Product Name

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2

InChI Key

CBPYVXPFDNCXPY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO

Other CAS RN

17362-05-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.